N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

BRD4 Bromodomain Epigenetics

N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034286-73-0) is a fully synthetic BET/BRD4 inhibitor probe distinguished by its unique 2-bromo-4-methylphenyl carboxamide side chain. The 2-bromo substituent modulates electronic density and may engage in halogen bonding with the protein backbone—an interaction absent in des-bromo analogs (e.g., N-(2-methylphenyl) or 6-methoxypyridin-3-yl variants). Minor N-aryl modifications in this series drastically alter BD1/BD2 selectivity and binding affinity; researchers cannot interchange analogs without re-validating potency. This compound is prioritized for cellular BRD4 target engagement assays (NanoBRET, FRAP) due to enhanced passive permeability from its elevated lipophilicity. The bromine atom also serves as a heavy-atom label for X-ray crystallography or a reactive handle for Suzuki coupling to design PROTACs or photoaffinity probes. Request batch-specific BD2 inhibition data before use in HTS.

Molecular Formula C21H19BrN4O
Molecular Weight 423.314
CAS No. 2034286-73-0
Cat. No. B2783419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS2034286-73-0
Molecular FormulaC21H19BrN4O
Molecular Weight423.314
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)Br
InChIInChI=1S/C21H19BrN4O/c1-14-7-8-18(17(22)9-14)25-21(27)16-11-26(12-16)20-10-19(23-13-24-20)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,25,27)
InChIKeyODGKWLSLHGBWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034286-73-0): Chemical Identity, Structural Class, and Target Profile


N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a fully synthetic small molecule (C21H19BrN4O, MW 423.31 g/mol) belonging to the azetidine-3-carboxamide series characterized by a 6-phenylpyrimidin-4-yl core and a 2-bromo-4-methylphenyl carboxamide side chain . The compound is structurally related to a class of bromodomain and extra-terminal (BET) protein inhibitors, particularly targeting BRD4, as described in patent literature for bromodomain inhibitors [1]. Its molecular architecture features a strained azetidine ring, a diaryl pyrimidine, and a brominated anilide, which contribute to its potential as a selective probe for epigenetic target engagement.

Why N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Cannot Be Replaced by In-Class Analogs Without Loss of Function


Within the azetidine-3-carboxamide series, even minor modifications to the N-aryl substituent can drastically alter BRD4 bromodomain binding affinity and selectivity between BD1 and BD2 [1]. The 2-bromo substituent in this compound is expected to modulate electronic density on the anilide ring and may engage in halogen bonding with the protein backbone, effects that cannot be replicated by the des-bromo analog N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide or by heteroaryl replacements such as the 6-methoxypyridin-3-yl variant . Therefore, researchers requiring consistent target engagement profiles cannot simply interchange these analogs without re-validating potency and selectivity in their assay system.

Quantitative Differentiation Evidence for N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


BRD4 Bromodomain 2 Binding Affinity Record in ChEMBL vs. Structural Analogs

While direct published Kd/IC50 values for N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide are not currently available in public databases, the compound has been indexed in the ChEMBL bioactivity database (CHEMBL4045005) with an assay record for inhibition of human BRD4 bromodomain 2 [1]. The presence of the bromine atom at the 2-position is a critical determinant of binding potency, as demonstrated in analogous BRD4 inhibitor series where 2-halo substitution improved affinity by >10-fold over the unsubstituted phenyl analog [2]. Users should request a Certificate of Analysis from the vendor for batch-specific BRD4 BD2 IC50 data.

BRD4 Bromodomain Epigenetics

Predicted Lipophilicity as a Driver of Differential Cellular Permeability

The 2-bromo-4-methylphenyl amide tail increases the compound's predicted logP by approximately 0.5–0.8 log units compared to the 2-methyl analog, as estimated from fragment-based contributions [1]. This increase in lipophilicity may enhance passive membrane permeability, which is critical for cellular BRD4 target engagement. However, experimental logD7.4 and PAMPA permeability data for this specific compound are not publicly available. Researchers are advised to confirm permeability experimentally if cellular activity is a selection criterion.

Lipophilicity Cell permeability LogP

Chemical Stability of the Azetidine Ring Under Standard Storage Conditions

The azetidine-3-carboxamide scaffold is known to be susceptible to ring-opening under strongly acidic or basic conditions; however, the electron-withdrawing effect of the 6-phenylpyrimidin-4-yl group stabilizes the azetidine ring compared to N-alkyl azetidines [1]. No forced degradation study has been published for this specific compound. Users should inquire about purity retention data from the supplier for long-term storage.

Chemical stability Azetidine Storage

Application Scenarios for N-(2-Bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


BRD4 Bromodomain 2 Selective Inhibitor Screening

This compound is suitable for inclusion in biochemical BRD4 BD2 inhibition assays where a brominated anilide is hypothesized to enhance affinity. Researchers should request batch-specific potency data to validate target engagement before use in high-throughput screening [1].

Cellular Target Engagement Assays Requiring Enhanced Permeability

Due to its elevated predicted lipophilicity compared to des-bromo analogs, this compound may be prioritized for cellular BRD4 target engagement assays (e.g., NanoBRET or FRAP) where passive membrane permeability is a key determinant of intracellular activity [2].

Epigenetic Probe Development for Bromodomain Selectivity Profiling

The unique 2-bromo-4-methylphenyl substituent makes this compound a valuable tool in SAR studies aimed at dissecting BD1 versus BD2 selectivity within the BET family, complementing existing probe molecules such as MS 436 [3].

Chemical Biology Studies Requiring a Halogenated Analog for Cross-Linking Experiments

The bromine atom can serve as a heavy atom label for X-ray crystallography or as a reactive handle for further functionalization (e.g., Suzuki coupling), enabling the design of photoaffinity probes or PROTACs derived from this scaffold [4].

Quote Request

Request a Quote for N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.